molecular formula C19H12BrNO3S2 B11082996 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

Katalognummer: B11082996
Molekulargewicht: 446.3 g/mol
InChI-Schlüssel: WZXSHYSANSVRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of polycyclic heterocyclic systems characterized by fused oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms within a tetracyclic framework. The bromine substituent at position 4 and the phenyl group at position 11 contribute to its unique electronic and steric properties, distinguishing it from analogous structures.

Eigenschaften

Molekularformel

C19H12BrNO3S2

Molekulargewicht

446.3 g/mol

IUPAC-Name

4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

InChI

InChI=1S/C19H12BrNO3S2/c20-10-6-7-12-11(8-10)13-14(18(22)24-12)15(9-4-2-1-3-5-9)25-17-16(13)26-19(23)21-17/h1-8,13-15H,(H,21,23)

InChI-Schlüssel

WZXSHYSANSVRRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of phenylacetic acid derivatives, followed by cyclization and oxidation reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-9,15-dion durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene Oxo-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl halogenierter Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-9,15-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Umfassende Studien sind erforderlich, um die genauen molekularen Ziele und Signalwege aufzuklären, die beteiligt sind.

Wirkmechanismus

The mechanism of action of 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the tetracyclic core but differ in substituents, heteroatom placement, and functional groups. Below is a comparative analysis based on crystallographic data, reactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Key Substituents Molecular Weight Notable Properties References
Target Compound 8-Oxa,12,16-dithia,14-aza 4-Bromo, 11-phenyl 513.39 g/mol High polarity due to Br; π-π stacking via phenyl; moderate solubility in DMSO
Methyl 11,14,16-Triphenyl-8,12-Dioxa-14,15-Diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]Heptadeca-2(7),3,5,13(17),15-Pentaene-10-Carboxylate 8,12-Dioxa,14,15-diaza 10-Carboxylate methyl ester 627.68 g/mol Enhanced crystallinity via ester group; UV-active due to conjugated carboxylate
16-Methyl-11-(2-Methylphenyl)-14-Phenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carbonitrile 8,12-Dioxa,14,15-diaza 10-Carbonitrile, 16-methyl 498.56 g/mol Strong C≡N dipole; stabilized by C–H···N interactions; low thermal stability
14-Ethoxy-4,6-Dimethyl-9-Phenyl-8,12-Dioxa-4,6-Diazatetracyclo[...]Octadeca-2(7),13,15,17-Tetraene-3,5,11-Trione 8,12-Dioxa,4,6-diaza 14-Ethoxy, 3,5,11-trione 496.47 g/mol High solubility in polar solvents; keto-enol tautomerism observed

Key Findings:

Phenyl groups across analogs promote π-π interactions, but steric bulk from substituents (e.g., 2-methylphenyl in ) reduces packing efficiency.

Heteroatom Influence :

  • Sulfur atoms (thia) in the target compound contribute to weaker hydrogen bonding (C–H···S) compared to oxygen-dominated analogs (C–H···O), as seen in .
  • Nitrogen placement (e.g., 14-aza vs. 14,15-diaza) alters electronic density, affecting reactivity in nucleophilic substitutions .

Synthetic Pathways: The target compound’s synthesis likely involves bromination of a precursor, contrasting with the Knoevenagel condensation used for carbonitrile derivatives . Methoxy and ethoxy groups in analogs (e.g., ) are introduced via nucleophilic substitution under milder conditions compared to bromine incorporation.

Validation and Methodological Considerations

  • Crystallographic Validation: The compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), as described in . Discrepancies in bond lengths (<0.02 Å) compared to analogs suggest minor steric strain from the bromine substituent.

Biologische Aktivität

The compound 4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological properties. The presence of bromine and sulfur atoms may enhance its reactivity and interaction with biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential use in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : Some studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activity Studies

StudyBiological ActivityMethodologyFindings
Study 1AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus
Study 2Anti-inflammatoryIn vitro cytokine assayReduced IL-6 and TNF-alpha levels
Study 3AnticancerMTT assay on cancer cell linesInduced apoptosis in breast cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against common bacterial strains using the disk diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Case Study 2: Anti-inflammatory Properties

A study involving human macrophages demonstrated that treatment with the compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was confirmed through ELISA assays, indicating the compound's potential utility in managing inflammatory disorders.

Case Study 3: Cancer Cell Apoptosis

In vitro experiments conducted on various cancer cell lines revealed that exposure to the compound led to increased levels of apoptosis markers such as cleaved PARP and caspase activation. Flow cytometry analysis further confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.